molecular formula C18H20N2O2 B11168925 N-benzyl-3-[(2-methylpropanoyl)amino]benzamide

N-benzyl-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11168925
M. Wt: 296.4 g/mol
InChI Key: ALHJVEGRVRKBHS-UHFFFAOYSA-N
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Description

N-benzyl-3-[(2-methylpropanoyl)amino]benzamide is an organic compound with the molecular formula C18H20N2O2. This compound belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(2-methylpropanoyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as ZrCl4 immobilized on diatomite earth can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(2-methylpropanoyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-benzyl-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-[(2-methylpropanoyl)amino]benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its synthesis and reactivity can be tailored for specific applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-benzyl-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C18H20N2O2/c1-13(2)17(21)20-16-10-6-9-15(11-16)18(22)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

ALHJVEGRVRKBHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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